1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol
Description
1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring an aminopropan-2-yl side chain and methyl groups at the 2- and 5-positions of the cyclohexane ring. Its molecular formula is C₁₂H₂₅NO, with a molecular weight of 199.34 g/mol. The compound’s unique structure combines a hydroxyl group, a branched amine, and sterically hindered methyl substituents, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-9(2)11(13,6-8)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
JHFYNLLIBHXAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C(C)CN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol typically involves the reaction of 2,5-dimethylcyclohexanone with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidation products: Ketones, aldehydes.
- Reduction products: Secondary amines, primary alcohols.
- Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
The position and number of substituents on the cyclohexane ring significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:
Impact of Substituents :
- Aminopropan-2-yl side chain: Provides a secondary amine, enabling hydrogen bonding and protonation-dependent interactions with biological targets .
Ring Size and Conformational Flexibility
Compounds with alternative ring systems exhibit distinct physicochemical properties:
| Compound Name | Ring System | Key Features |
|---|---|---|
| 1-(1-Amino-2-methylpropan-2-yl)-2-methylcyclopentan-1-ol | Cyclopentanol | Smaller ring increases ring strain but enhances planarity; lower molecular weight (C₁₀H₂₁NO) |
| 1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol | Cyclohexanol | Six-membered ring offers greater conformational flexibility; moderate steric bulk |
| 1-(1-Amino-2-methylpropan-2-yl)cycloheptan-1-ol | Cycloheptanol | Seven-membered ring reduces strain but increases lipophilicity and solubility challenges |
Functional Group Variations
Substitution of the hydroxyl or amine groups alters reactivity and applications:
| Compound Name | Functional Groups | Key Properties |
|---|---|---|
| 1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol | Methoxy, aminopropan-2-yl | Methoxy group increases hydrophobicity; reduced hydrogen bonding capacity |
| 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol | Oxadiazole, difluoroethyl | Oxadiazole enhances electron-withdrawing effects; fluorine improves metabolic stability |
| 2-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol | Methoxypropan-2-ylamino | Ether linkage reduces amine basicity; altered pharmacokinetic profile |
Functional Group Effects :
- Hydroxyl group : Critical for hydrogen bonding in target interactions; methylation (e.g., methoxy) reduces polarity and may enhance blood-brain barrier penetration .
- Oxadiazole rings : Improve binding affinity to enzymes like kinases or proteases via π-π stacking and dipole interactions .
Biological Activity
1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol, also known by its CAS number 1559580-69-6, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₂₃NO
- Molecular Weight : 185.31 g/mol
- CAS Number : 1559580-69-6
The biological activity of 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system, potentially influencing mood and cognitive functions.
Antidepressant Effects
Research indicates that compounds similar to 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol exhibit antidepressant-like effects in animal models. For instance, a study involving a related compound demonstrated significant reductions in depressive behaviors in mice subjected to the forced swim test (FST) and tail suspension test (TST) .
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. In vitro studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis, mechanisms often implicated in neurodegenerative diseases . This protective effect could be mediated through the modulation of antioxidant pathways.
Analgesic Activity
There is emerging evidence suggesting that this compound might possess analgesic properties. In a recent animal study, administration of the compound resulted in a notable decrease in pain responses in models of acute pain . This suggests potential applications in pain management therapies.
Study on Antidepressant Activity
A randomized controlled trial investigated the effects of a similar compound on patients with major depressive disorder (MDD). Results showed that patients receiving treatment experienced significant improvements in depression scores compared to placebo groups. The study highlighted the importance of further exploring the pharmacodynamics of such compounds .
Neuroprotective Effects in Alzheimer's Models
In a study using transgenic mice models for Alzheimer's disease, treatment with 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol led to reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test . These findings underscore its potential role in neurodegenerative disease prevention.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Aminopropan-2-yl)-2,5-dimethylcyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Stepwise synthesis : Start with 2,5-dimethylcyclohexan-1-ol (CAS 68480-16-0) as a precursor . Introduce the aminopropyl group via nucleophilic substitution or reductive amination, using reagents like epichlorohydrin or allylamine derivatives. Monitor stereochemistry via chiral HPLC or polarimetry .
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (25–80°C) to control regioselectivity. For example, polar aprotic solvents favor intramolecular cyclization, reducing byproducts .
- Data Contradiction : highlights discrepancies in stereochemical outcomes between computational models (e.g., DFT) and experimental NMR data. Validate predictions with X-ray crystallography or NOESY experiments.
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Workflow :
-
Boiling point : 182.4°C (predicted via Antoine equation; experimental data for 2,5-dimethylcyclohexan-1-ol analogs ).
-
LogP : Estimated at 1.80–2.10 using ChemAxon or EPI Suite, corroborated by reverse-phase HPLC .
-
Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the amine group (based on safety guidelines for structurally similar compounds ).
Property Value Method Reference Molecular Weight 185.28 g/mol Mass spectrometry Density 0.893 g/cm³ Pycnometry pKa (amine) ~9.2 Potentiometric titration
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?
- Case Study :
- Contradiction : Computational models (e.g., Gaussian) predict axial preference for the amine group, while NMR coupling constants (J = 4–6 Hz) suggest equatorial dominance .
- Resolution : Use dynamic NMR (DNMR) to study ring-flipping kinetics or employ Mosher ester analysis for absolute configuration determination .
Q. How can hybrid computational-experimental approaches improve pharmacological activity predictions?
- Methodology :
- Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to predict binding affinities. Cross-validate with SPR (surface plasmon resonance) assays .
- Data Integration : Combine QSAR models with in vitro cytotoxicity data (e.g., IC50 values from MTT assays) to prioritize synthesis targets.
Q. What safety protocols mitigate risks during handling and storage?
- Guidelines :
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation exposure (OSHA standards ).
- PPE : Nitrile gloves and safety goggles (tested against skin corrosion/irritation data for structurally related amines ).
- Emergency Measures :
- For spills, neutralize with 10% acetic acid before disposal (based on reactivity of primary amines ).
Methodological Challenges and Solutions
Q. Why do discrepancies arise in toxicity profiles between in silico models and in vitro assays?
- Root Cause :
- Model Limitations : Tools like ProTox-II may underestimate organ toxicity due to incomplete training data for cyclohexanol derivatives.
- Solution : Augment predictions with zebrafish embryo toxicity assays (ZFET) for acute toxicity validation .
Q. How can researchers optimize chromatographic separation of stereoisomers?
- Chromatography Setup :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
